molecular formula C10H18ClNO2 B13590080 tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate

tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate

Cat. No.: B13590080
M. Wt: 219.71 g/mol
InChI Key: XOWWOCWENCBRHV-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate” is a carbamate derivative featuring a cyclobutyl ring substituted with a chloromethyl group and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses . The chloromethyl substituent likely enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions, such as alkylation or further functionalization. Comparatively, analogs like tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate (hydroxymethyl substituent) and tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (aromatic substituent) highlight the influence of substituents on stability and reactivity .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13)

InChI Key

XOWWOCWENCBRHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCl

Origin of Product

United States

Preparation Methods

General Carbamate Formation Techniques

Carbamates are typically synthesized via:

These methods vary in reagent toxicity, reaction conditions, and substrate scope.

Specific Challenges for tert-Butyl N-[1-(chloromethyl)cyclobutyl]carbamate

The presence of a chloromethyl substituent on the cyclobutyl ring requires careful choice of conditions to avoid side reactions like nucleophilic substitution or elimination. The tert-butyl carbamate group serves as a protecting group for the amine functionality.

Preparation Methods of tert-Butyl N-[1-(chloromethyl)cyclobutyl]carbamate

Starting Materials and Key Intermediates

  • tert-Butyl (3-hydroxycyclobutyl)carbamate is a common precursor, which can be modified to introduce the chloromethyl group.
  • The chloromethyl substituent is typically introduced via halogenation of a hydroxymethyl intermediate or by substitution reactions on a suitable cyclobutyl derivative.

Synthetic Route Example

A representative synthetic approach involves:

Detailed Experimental Data and Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
tert-Butyl (3-hydroxycyclobutyl)carbamate synthesis Di-tert-butyl dicarbonate, amine, base (e.g., triethylamine), solvent (THF or acetonitrile), 0-20 °C, 1 week 56-73% Long reaction time; mild temperature; base facilitates carbamate formation
Hydroxyl to chloromethyl conversion Thionyl chloride or similar chlorinating agent, low temperature, inert atmosphere Typically 60-80% (literature typical) Avoids overreaction; requires careful control to prevent side reactions

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Signals corresponding to tert-butyl group (singlet near 1.4 ppm), cyclobutyl protons (multiplets 2.3-2.7 ppm), and chloromethyl protons (downfield shifts due to electronegativity).
  • LC-MS : Molecular ion peak consistent with the expected molecular weight of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to Target Compound
Curtius Rearrangement High purity carbamates; versatile for various substrates Requires azide intermediates; toxicity concerns Useful for carbamate formation but less direct for chloromethyl substitution
Alkoxycarbonylation with di-tert-butyl dicarbonate Mild conditions; commercially available reagents; high yields Long reaction times; sensitive to moisture Preferred for tert-butyl carbamate introduction
Direct halogenation of hydroxymethyl intermediate Straightforward; good yields if controlled Potential side reactions; requires careful handling Effective for introducing chloromethyl group on cyclobutyl ring

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .

Scientific Research Applications

tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Substituent : Hydroxymethyl (-CH₂OH)
  • Key Properties: Boiling Point: 312.2 ± 11.0 °C (predicted) Solubility: Miscible with polar organic solvents (e.g., ethanol, DMF) Application: Used as a protecting group in peptide synthesis due to its ease of removal under acidic conditions .

b) tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate

  • Molecular Formula: C₁₅H₂₀ClNO₂
  • Molecular Weight : 281.78 g/mol
  • Substituent : 2-Chlorophenyl (aromatic ring with Cl)
  • Key Properties :
    • Lipophilicity: Increased due to the aromatic chlorophenyl group.
    • Application: Likely used in medicinal chemistry as a scaffold for drug candidates targeting aryl hydrocarbon receptors or kinase inhibitors .

c) tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol
  • Substituent: Methylamino (-CH₂NHCH₃)
  • Key Properties: Reactivity: The methylamino group facilitates participation in condensation or reductive amination reactions. Application: Serves as an intermediate in the synthesis of bioactive molecules, such as protease inhibitors .

d) Tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate

  • Molecular Formula: C₁₅H₂₀BrNO₂
  • Molecular Weight : 326.23 g/mol
  • Substituent : 3-Bromophenyl
  • Key Properties :
    • Application: Bromine’s leaving-group capability makes this compound valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Key Application Reference
tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate C₁₀H₁₉NO₃ 201.26 -CH₂OH 312.2 ± 11.0 Protecting group in synthesis
tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate C₁₅H₂₀ClNO₂ 281.78 2-Chlorophenyl N/A Medicinal chemistry scaffold
tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate C₁₁H₂₂N₂O₂ 214.3 -CH₂NHCH₃ N/A Intermediate for bioactive molecules
Tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate C₁₅H₂₀BrNO₂ 326.23 3-Bromophenyl N/A Cross-coupling reactions

Research Findings and Reactivity Insights

  • Chloromethyl vs. Hydroxymethyl : The chloromethyl group in the target compound exhibits higher electrophilicity than the hydroxymethyl analog, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Aromatic Substituents : The 2-chlorophenyl and 3-bromophenyl derivatives demonstrate enhanced stability and utility in drug discovery due to their aromatic interactions and halogen-mediated reactivity .
  • Amino-Functionalized Analogs: Methylamino-substituted carbamates show versatility in forming hydrogen bonds, critical for targeting enzyme active sites .

Biological Activity

tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carbamates, which are widely recognized for their utility in medicinal chemistry and drug design. The unique structural features of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate suggest various mechanisms of action that may influence biological pathways.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is C10H18ClNO2, with a molecular weight of 219.71 g/mol. The compound features a tert-butyl group, a chloromethyl group attached to a cyclobutane ring, and a carbamate functionality. These structural elements contribute to its reactivity and potential interactions with biological targets.

The biological activity of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The carbamate moiety can form covalent bonds, potentially leading to inhibition or modification of enzyme activities. This interaction may affect various biochemical pathways, including those involved in metabolism and signaling.

Case Studies

In exploring the pharmacological potential of carbamates, several studies highlight their role in drug development:

  • A study published in Organic Chemistry noted that carbamates can act as effective inhibitors for certain enzymes, showcasing their potential in therapeutic applications against diseases such as cancer and infections .
  • Another research article emphasized the utility of carbamates as protecting groups in organic synthesis, which can facilitate selective reactions involving biomolecules .

Applications in Drug Design

The unique structure of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate positions it as a promising candidate for further exploration in drug design. Its ability to modify enzyme functions suggests potential applications in developing targeted therapies for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate, and how are reaction conditions optimized?

  • The compound is typically synthesized via carbamate protection of the corresponding amine. A common method involves reacting 1-(chloromethyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–25°C . Yield optimization requires strict moisture control and slow reagent addition to minimize side reactions like hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR Spectroscopy : The cyclobutane ring’s strain induces distinct upfield shifts for protons adjacent to the chloromethyl group (δ ~3.5–4.0 ppm for CH₂Cl). The tert-butyl group appears as a singlet at ~1.4 ppm .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₁H₂₀ClNO₂), with fragmentation patterns confirming the loss of the Boc group (m/z ~100–105) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • The carbamate group is stable at neutral pH but hydrolyzes under strongly acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions, releasing the amine . Storage at –20°C in inert atmospheres (argon/nitrogen) prevents degradation, while exposure to humidity or light accelerates decomposition .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during nucleophilic substitution at the chloromethyl group?

  • The cyclobutane ring’s strain increases electrophilicity at the chloromethyl carbon, favoring SN2 mechanisms. However, steric hindrance from the tert-butyl group can reduce reaction rates with bulky nucleophiles (e.g., arylthiols). Computational studies (DFT) are recommended to map steric/electronic effects .

Q. How can researchers resolve contradictions in reported yields for derivatives synthesized from this compound?

  • Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. acetonitrile) or catalyst choice (e.g., phase-transfer catalysts). Systematic optimization using Design of Experiments (DoE) frameworks can identify critical parameters (temperature, stoichiometry) and interactions .

Q. What strategies mitigate side reactions during multi-step syntheses using this intermediate?

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended Boc cleavage .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts. For scale-up, recrystallization in ethanol/water improves purity .

Q. How do structural modifications to the cyclobutane or chloromethyl group alter biological activity in drug discovery contexts?

  • Substituting the chloromethyl group with azide (via SN2) enables "click chemistry" for bioconjugation. Cyclobutane ring expansion to cyclopentane reduces ring strain, potentially enhancing metabolic stability. Comparative SAR studies with analogues (e.g., tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate) are critical .

Methodological Considerations

Q. What safety protocols are essential when handling tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate?

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. How can researchers validate the purity of this compound for use in catalytic studies?

  • HPLC : Use a C18 column with UV detection at 210 nm. A purity threshold of ≥95% is recommended, with retention time compared to commercial standards .
  • Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 54.20%, N: 5.75%) .

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